Vercirnon sodium

Overview

Description

Vercirnon sodium is an orally bioavailable, anti-inflammatory agent that targets the chemokine receptor protein CCR9. It is primarily being developed for the treatment of inflammatory bowel diseases, such as Crohn’s disease and ulcerative colitis . This compound works by blocking the activity of the CCR9 chemokine receptor, which is implicated in the inappropriate immune response seen in these diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vercirnon sodium is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically involves:

Formation of the core structure: This involves the synthesis of the benzene sulfonamide core, which is a key component of this compound.

Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties. .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch processing: Large quantities of the starting materials are reacted in batch reactors under controlled conditions.

Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain this compound with high purity

Chemical Reactions Analysis

Types of Reactions

Vercirnon sodium undergoes several types of chemical reactions, including:

Substitution reactions: The chlorine atom in this compound can be substituted with other functional groups under appropriate conditions.

Oxidation and reduction reactions: This compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and reduction reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Vercirnon sodium has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the chemokine receptor CCR9 and its role in immune response.

Biology: this compound is used in biological studies to investigate the migration and activation of T cells in the digestive tract.

Medicine: It is being developed as a therapeutic agent for the treatment of inflammatory bowel diseases, such as Crohn’s disease and ulcerative colitis

Industry: This compound is used in the pharmaceutical industry for the development of new anti-inflammatory drugs

Mechanism of Action

Vercirnon sodium exerts its effects by blocking the activity of the CCR9 chemokine receptor. CCR9 is a receptor expressed by T cells that migrate selectively to the digestive tract. By inhibiting CCR9, this compound prevents the trafficking of T cells to the small and large intestine, thereby reducing inflammation and alleviating symptoms of inflammatory bowel diseases .

Comparison with Similar Compounds

Similar Compounds

Maraviroc: A CCR5 antagonist used for the treatment of HIV infection.

Plerixafor: A CXCR4 antagonist used for stem-cell mobilization.

Uniqueness

Vercirnon sodium is unique in its high selectivity for the CCR9 receptor, making it a promising candidate for the treatment of inflammatory bowel diseases. Unlike other chemokine receptor antagonists, this compound specifically targets the CCR9 receptor, which is primarily involved in the migration of T cells to the digestive tract .

Biological Activity

Vercirnon sodium, also known as CCX282 or GSK1605786, is a selective antagonist of the C-C chemokine receptor type 9 (CCR9). This compound has been primarily investigated for its potential therapeutic applications in inflammatory bowel diseases (IBD), particularly Crohn's disease and ulcerative colitis. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, clinical studies, and implications for treatment.

This compound functions by blocking CCR9, a receptor that plays a crucial role in the migration of T cells to the gastrointestinal tract. By inhibiting this receptor, vercirnon effectively reduces the trafficking of inflammatory T cells to the intestines, thereby mitigating inflammation associated with IBD. The following table summarizes key pharmacological properties of vercirnon:

| Property | Value |

|---|---|

| Chemical Formula | C22H21ClN2NaO4S |

| Molecular Weight | 444.93 g/mol |

| IC50 (CCR9) | 10 nM (inhibition potency) |

| Administration Route | Oral |

| Phase of Development | Phase III (discontinued) |

In Vitro and In Vivo Studies

Vercirnon has demonstrated significant biological activity in various preclinical studies. Notably, it has been shown to inhibit CCL25-induced chemotaxis in human T cells with an IC50 ranging from 2.6 to 6.8 nM depending on the assay conditions .

Key Findings from In Vitro Studies:

- Calcium Mobilization Inhibition: Vercirnon inhibited CCL25-induced calcium mobilization in T cells with an IC50 of approximately 5.4 nM .

- Chemotaxis Inhibition: The compound effectively blocked chemotaxis in Molt-4 cells (a human T cell line) with IC50 values as low as 3.5 nM .

Clinical Trials and Efficacy

Vercirnon was evaluated in several clinical trials for its efficacy in treating moderately-to-severely active Crohn's disease. A notable Phase III randomized controlled trial (SHIELD-1) aimed to assess its effectiveness compared to placebo.

SHIELD-1 Trial Summary:

- Objective: To determine the efficacy of vercirnon as an induction therapy.

- Participants: 608 patients with a Crohn's Disease Activity Index (CDAI) score between 220-450.

- Results:

- Clinical response rates at week 12 were similar across groups:

- Placebo: 25.1%

- Vercirnon (500 mg once daily): 27.6%

- Vercirnon (500 mg twice daily): 27.2%

- No statistically significant differences were observed between treatment groups (P = 0.546 for once daily vs. placebo; P = 0.648 for twice daily vs. placebo) .

- Clinical response rates at week 12 were similar across groups:

Adverse Events:

Adverse events were reported in approximately 70% of patients across all groups, with serious adverse events occurring in about 6% of participants . This highlights the need for careful monitoring when administering vercirnon.

Case Studies

Several case studies have documented individual responses to vercirnon treatment, providing insights into its clinical implications:

- Case Study A: A patient with severe Crohn's disease showed a transient improvement after initiating vercirnon but experienced a relapse shortly after discontinuation.

- Case Study B: Another patient reported significant gastrointestinal side effects leading to discontinuation despite initial symptom relief.

These cases illustrate the variability in patient responses and the challenges associated with using CCR9 antagonists in clinical practice.

Properties

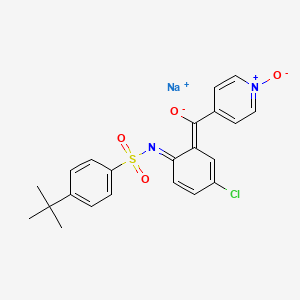

IUPAC Name |

sodium;(Z)-[(6E)-6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S.Na/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15;/h4-14,26H,1-3H3;/q;+1/p-1/b21-19-,24-20+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNHYMXTVRJZBC-YBZPVFAISA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CC2=C(C3=CC=[N+](C=C3)[O-])[O-])Cl.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=C\C2=C(/C3=CC=[N+](C=C3)[O-])\[O-])Cl.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN2NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886214-18-2 | |

| Record name | Vercirnon sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0886214182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VERCIRNON SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NQF0M8R0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.